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Compound of Interest

Compound Name: Danirixin

Cat. No.: B1669794 Get Quote

An In-depth Technical Guide to the Chemical Structure of Danirixin

This guide provides a comprehensive overview of the chemical structure, properties, and

characterization of Danirixin (GSK1325756), a selective antagonist of the CXC chemokine

receptor 2 (CXCR2).[1][2][3] It is intended for researchers, scientists, and drug development

professionals.

Chemical Identity and Structure
Danirixin is a small molecule, non-peptide, diaryl urea-based compound.[1][4] Its chemical

structure has been elucidated and is well-defined.

IUPAC Name: 1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-

methylphenyl)urea

CAS Number: 954126-98-8

Molecular Formula: C₁₉H₂₁ClFN₃O₄S

SMILES: CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCNC3)O

InChI: InChI=1S/C19H21ClFN3O4S/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-

13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12/h2,5-8,12,22,25H,3-4,9-10H2,1H3,

(H2,23,24,26)/t12-/m0/s1
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InChIKey: NGYNBSHYFOFVLS-LBPRGKRZSA-N

The structure features a central urea linkage connecting a substituted phenyl ring and a

fluorinated methylphenyl group. The phenyl ring is further substituted with a chloro group, a

hydroxyl group, and a sulfonyl group attached to a chiral piperidine moiety.

Physicochemical and Pharmacological Properties
The following table summarizes key quantitative data for Danirixin.
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Property Value Notes

Molecular Weight 441.9 g/mol

Formulation Crystalline solid

A hydrobromide salt form has

also been developed to

improve biopharmaceutical

properties.

Solubility

Insoluble in water and ethanol.

Soluble in DMSO (e.g., 88

mg/mL, 100 mg/mL).

Highest solubility is observed

at pH <2.

IC₅₀ (CXCL8 binding) 12.5 nM

For binding to Chinese

hamster ovary (CHO) cell-

expressed human CXCR2.

pIC₅₀ (CXCL8 binding) 7.9

Negative log of the 50%

inhibitory concentration for

binding to human CXCR2.

Selectivity
78-fold selective for CXCR2

over CXCR1
IC₅₀ for CXCR1 is 977 nM.

K_B_ (Ca²⁺-mobilization) 6.5 nM

Antagonist dissociation

constant in Ca²⁺-mobilization

assays.

pA₂ (Ca²⁺-mobilization) 8.44
Antagonist potency in Ca²⁺-

mobilization assays.

pIC₅₀ (Neutrophil Act.) 6.3 (human), 6.05 (rat)

Inhibition of CD11b

upregulation on neutrophils

challenged with CXCL1

(human) or CXCL2 (rat).

ED₅₀ (in vivo)
1.4 mg/kg (LPS challenge), 16

mg/kg (Ozone challenge)

Median effective dose to block

neutrophil influx into the lung in

rats.
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Structural Elucidation and Characterization
Protocols
The unambiguous determination of Danirixin's chemical structure relies on a combination of

modern analytical techniques. While the specific internal development reports are not publicly

available, the standard experimental protocols for a small molecule like Danirixin would involve

the following methodologies.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for

determining the carbon-hydrogen framework of a new chemical entity.

Methodology: A sample of purified Danirixin is dissolved in a suitable deuterated solvent

(e.g., DMSO-d₆). 1D NMR spectra (¹H and ¹³C) are acquired to identify the number and

types of protons and carbons. 2D NMR experiments, such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation), are then performed to establish connectivity

between adjacent protons, directly attached protons and carbons, and protons and

carbons separated by two or three bonds, respectively. This allows for the complete

assembly of the molecular fragments into the final structure. The presence of fluorine

would also be confirmed by ¹⁹F NMR.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental

composition of the molecule.

Methodology: High-resolution mass spectrometry (HRMS) is employed to obtain a highly

accurate mass measurement of the molecular ion. This data is used to calculate the

molecular formula (C₁₉H₂₁ClFN₃O₄S) with high confidence. Tandem MS (MS/MS)

experiments can be used to fragment the molecule, providing further structural information

that corroborates the connectivities determined by NMR.

Crystallographic Analysis
Single Crystal X-ray Diffraction (SCXRD): This technique provides the definitive 3D atomic

arrangement of a molecule in its crystalline solid state.
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Methodology: A high-quality single crystal of Danirixin is grown. This crystal is then

mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is

measured and analyzed to calculate the electron density map of the molecule. From this

map, the precise positions of all atoms (including relative and absolute stereochemistry,

such as the (S)-configuration at the piperidine ring) can be determined, confirming the

molecular structure, geometry, and intermolecular interactions.

Pharmacological Characterization
Competitive Binding Assays: These assays are used to determine the affinity of Danirixin for

its target receptor, CXCR2.

Methodology: Membranes from cells expressing the human CXCR2 receptor are

incubated with a radiolabeled ligand (e.g., [¹²⁵I]CXCL8) and varying concentrations of

Danirixin. The amount of radiolabeled ligand displaced by Danirixin is measured,

allowing for the calculation of the IC₅₀ value, which is the concentration of Danirixin
required to inhibit 50% of the specific binding.

Calcium (Ca²⁺) Mobilization Assay: This functional assay measures the ability of Danirixin to

block the intracellular signaling cascade initiated by agonist binding to CXCR2.

Methodology: CHO cells expressing human CXCR2 are loaded with a calcium-sensitive

fluorescent dye. The cells are then treated with varying concentrations of Danirixin before

being challenged with a CXCR2 agonist like CXCL8. The binding of CXCL8 to CXCR2

normally triggers a release of intracellular calcium, causing an increase in fluorescence.

The ability of Danirixin to competitively inhibit this fluorescence increase is measured to

determine its antagonist potency (K_B_ and pA₂).

Visualizations
Mechanism of Action: CXCR2 Signaling Pathway
Danirixin functions by competitively antagonizing the CXCR2 receptor, a key G-protein

coupled receptor (GPCR) involved in neutrophil chemotaxis. The diagram below illustrates this

signaling pathway and the inhibitory action of Danirixin.
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Caption: Danirixin competitively blocks chemokine binding to the CXCR2 receptor.

Experimental Workflow for Structure Elucidation
The logical workflow for identifying and characterizing a novel small molecule like Danirixin is

depicted below.
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Caption: General workflow for small molecule synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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